2-oxo-N-[4-(trifluoromethyl)phenyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide
Description
Properties
IUPAC Name |
2-oxo-N-[4-(trifluoromethyl)phenyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2/c20-19(21,22)12-4-6-13(7-5-12)23-18(28)25-10-8-15-14(11-25)17(27)26-9-2-1-3-16(26)24-15/h1-7,9H,8,10-11H2,(H,23,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJYZDBYFWGPEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-[4-(trifluoromethyl)phenyl]-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include trifluoromethylating agents, such as trifluoromethyl iodide, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-[4-(trifluoromethyl)phenyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-oxo-N-[4-(trifluoromethyl)phenyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-oxo-N-[4-(trifluoromethyl)phenyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Bromophenyl)-5,13-bis(methylsulfanyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione
- N,4-dimethyl-N-[[2-(trifluoromethyl)phenyl]methyl]-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxamide
- 10-oxo-N-(3-phenyl-5-isoxazolyl)-1,3,11-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-4-carboxamide
Uniqueness
Compared to similar compounds, 2-oxo-N-[4-(trifluoromethyl)phenyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide is unique due to its specific tricyclic structure and the presence of the trifluoromethyl group. These features contribute to its distinct chemical reactivity and potential biological activities.
Biological Activity
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 373.33 g/mol. The presence of the trifluoromethyl group is significant as it enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.33 g/mol |
| Trifluoromethyl Group | Enhances lipophilicity and stability |
| Functional Groups | Amide, triazole |
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced interactions with biological targets due to their electron-withdrawing properties. This can facilitate stronger binding affinities through hydrogen bonding or halogen bonding interactions with amino acid residues in proteins.
Antimicrobial Activity
In studies focusing on related compounds with similar structural motifs, such as those featuring trifluoromethyl substituents, significant antimicrobial activity has been observed. For example:
- Antibiotic Resistance : Compounds with trifluoromethyl groups have demonstrated effectiveness against antibiotic-resistant strains of bacteria like Staphylococcus aureus and Enterococcus faecalis. These compounds were found to inhibit biofilm formation and eradicate preformed biofilms more effectively than traditional antibiotics like vancomycin .
Cytotoxicity Studies
Cytotoxicity assays on human cell lines (e.g., HEK293) have shown that compounds similar to 2-oxo-N-[4-(trifluoromethyl)phenyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide possess a favorable selectivity index, indicating low toxicity while retaining antimicrobial potency .
Study 1: Antimicrobial Efficacy
A recent study synthesized several derivatives of trifluoromethyl-substituted compounds and evaluated their antimicrobial efficacy against various pathogens. The most promising derivatives exhibited:
- Inhibition of Biofilm Formation : Up to 90% inhibition at sub-MIC concentrations against E. faecalis.
- Cytotoxicity : Low toxicity with selectivity factors greater than 20 compared to standard antibiotics.
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding interactions of the compound with target enzymes involved in bacterial cell wall synthesis and metabolism. These studies suggest that the presence of the trifluoromethyl group increases binding affinity due to enhanced electrostatic interactions and hydrophobic contacts with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
